molecular formula C8H8BrClN2 B14046421 7-Bromo-1H-indol-5-amine HCl

7-Bromo-1H-indol-5-amine HCl

Cat. No.: B14046421
M. Wt: 247.52 g/mol
InChI Key: SWNQNNJRCJCBQK-UHFFFAOYSA-N
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Description

7-Bromo-1H-indol-5-amine HCl is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The presence of a bromine atom at the 7th position and an amine group at the 5th position on the indole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1H-indol-5-amine HCl typically involves the bromination of an indole precursor followed by amination. One common method involves the bromination of 1H-indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The brominated product is then subjected to amination using ammonia or an amine source under controlled conditions to yield 7-Bromo-1H-indol-5-amine. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1H-indol-5-amine HCl undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Stille coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidized Products: Indole-5,7-dione or other oxidized derivatives.

    Reduced Products: 1H-indol-5-amine or other reduced forms.

Scientific Research Applications

7-Bromo-1H-indol-5-amine HCl has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-1H-indol-5-amine HCl involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the bromine atom and amine group allows it to form specific interactions with biological molecules, enhancing its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1H-indole-3-amine
  • 5-Bromo-1H-indole-2-amine
  • 7-Chloro-1H-indol-5-amine

Uniqueness

7-Bromo-1H-indol-5-amine HCl is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H8BrClN2

Molecular Weight

247.52 g/mol

IUPAC Name

7-bromo-1H-indol-5-amine;hydrochloride

InChI

InChI=1S/C8H7BrN2.ClH/c9-7-4-6(10)3-5-1-2-11-8(5)7;/h1-4,11H,10H2;1H

InChI Key

SWNQNNJRCJCBQK-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=C(C=C21)N)Br.Cl

Origin of Product

United States

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